4-(1,2-Oxazol-4-yl)butanoic acid
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Overview
Description
“4-(1,2-Oxazol-4-yl)butanoic acid” is a chemical compound that falls under the category of oxazoles . Oxazoles are heterocyclic compounds that have been gaining attention in recent years due to their wide spectrum of biological activities . They are important intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazoles, including “this compound”, has been a topic of interest in the field of organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The exact molecular formula and weight can vary depending on the specific substitutions on the oxazole ring .Chemical Reactions Analysis
Oxazoles, including “this compound”, can undergo a variety of chemical reactions. The reactivity of these compounds is influenced by the presence of functional groups and the substitution pattern on the oxazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For instance, the presence of functional groups can influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has been utilized as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The technology allows for UV-light-triggered selective transport of ionic species in aqueous solutions, showcasing potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Fermentative Butanol Production
Butanol, an important industrial solvent and potential biofuel, can be produced fermentatively by clostridia from substrates like 4-(1,2-Oxazol-4-yl)butanoic acid. This process, revitalized by advances in biotechnology, demonstrates the compound's role in sustainable chemical production (Lee et al., 2008).
Modulation of TRPV1 Channels
4-(Thiophen-2-yl)butanoic acid derivatives have been investigated for their ability to modulate the TRPV1 channels, showing potential in the development of new pain management therapies. These compounds, related structurally to this compound, demonstrate the diverse pharmacological applications of such molecular frameworks (Aiello et al., 2016).
Development of Urease Inhibitors
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibit potent urease inhibitory activity. These findings underline the compound's relevance in therapeutic agent design, highlighting its role in addressing diseases associated with urease activity (Nazir et al., 2018).
Combustion Model for Butanol Isomers
Research into the combustion chemistry of butanol, a bio-derived fuel alternative, benefits from the study of its isomers, including structures related to this compound. This comprehensive model aids in understanding the unique oxidation features of linear and branched alcohols, promoting the development of cleaner combustion technologies (Sarathy et al., 2012).
Mechanism of Action
The mechanism of action of “4-(1,2-Oxazol-4-yl)butanoic acid” and other oxazole derivatives is largely dependent on their chemical structure and the specific biological target. Oxazoles have been found to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular activities .
Safety and Hazards
Properties
IUPAC Name |
4-(1,2-oxazol-4-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-8-11-5-6/h4-5H,1-3H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFRUIRKHQOZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667764 |
Source
|
Record name | 4-(1,2-Oxazol-4-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10667764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141679-49-4 |
Source
|
Record name | 4-(1,2-Oxazol-4-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10667764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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